molecular formula C16H22N2O2 B2747384 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1807891-11-7

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2747384
CAS No.: 1807891-11-7
M. Wt: 274.36 g/mol
InChI Key: QACTWVQKHSEYLU-UHFFFAOYSA-N
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Description

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated benzyl compound under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a substitution reaction using dimethylamine.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds like 4-benzylmorpholine and 2-(dimethylamino)ethyl morpholine share structural similarities.

    Enones: Compounds such as chalcones and cinnamaldehyde derivatives.

Uniqueness

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness can be leveraged in the design of novel pharmaceuticals or industrial chemicals.

Biological Activity

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known by its IUPAC name (E)-1-(4-benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure and properties make it a candidate for various biological activities, including antimicrobial and anticancer effects.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
MDL No. MFCD28246294
PubChem CID 91662818
Appearance Powder
Storage Temperature Room Temperature (RT)

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness against various bacterial strains, particularly those listed on the WHO priority list such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are notorious for their resistance to multiple antibiotics, making novel treatments essential.

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibited significant antibacterial activity. The minimum inhibitory concentrations (MICs) against Acinetobacter baumannii were notably low, suggesting a strong potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Cancer Cell Line Studies
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, tests on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as caspase activation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may be linked to its ability to interact with specific cellular targets involved in signaling pathways related to cell growth and survival.

Safety and Toxicity

Safety data regarding this compound is currently limited. As with many synthetic compounds, further toxicological studies are necessary to evaluate its safety profile comprehensively. Researchers are encouraged to conduct thorough assessments before advancing to clinical trials.

Properties

CAS No.

1807891-11-7

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-(4-benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C16H22N2O2/c1-17(2)9-8-15(19)16-13-18(10-11-20-16)12-14-6-4-3-5-7-14/h3-9,16H,10-13H2,1-2H3

InChI Key

QACTWVQKHSEYLU-UHFFFAOYSA-N

SMILES

CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2

Canonical SMILES

CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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